molecular formula C21H21N3O2 B2816769 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide CAS No. 1251600-40-4

2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2816769
CAS No.: 1251600-40-4
M. Wt: 347.418
InChI Key: YQKYRRIENVZXRI-UHFFFAOYSA-N
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Description

2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide is a complex heterocyclic compound that belongs to the family of 1,6-naphthyridin-2(1H)-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthyridine core, which is a bicyclic system containing two pyridine rings, and an acetamide group attached to an m-tolyl substituent.

Preparation Methods

The synthesis of 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of a suitable naphthyridine precursor with an acetamide derivative under specific reaction conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide include other 1,6-naphthyridin-2(1H)-one derivatives. These compounds share a similar core structure but differ in the substituents attached to the naphthyridine ring. Some examples include:

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(3-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-5-4-6-15(11-14)22-20(25)13-24-10-9-19-17(12-24)21(26)16-7-2-3-8-18(16)23-19/h2-8,11H,9-10,12-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKYRRIENVZXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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